4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthalene carboxylate ester
Preparation Methods
The synthesis of 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Knoevenagel Condensation: The benzothiazole derivative is then subjected to a Knoevenagel condensation with a cyanoacetic ester to form the cyanoethenyl intermediate.
Esterification: The final step involves esterification with naphthalene-1-carboxylic acid under acidic conditions to yield the target compound.
Chemical Reactions Analysis
4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate can be compared with other benzothiazole derivatives:
1,3-Benzothiazole: A simpler compound with similar electronic properties but lacking the cyano and naphthalene groups.
2-(1,3-Benzothiazol-2-yl)acetonitrile: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Benzothiazole-based OLED materials: These compounds share the benzothiazole core but have different substituents, affecting their optoelectronic properties.
Properties
Molecular Formula |
C29H20N2O3S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H20N2O3S/c1-2-33-26-17-19(16-21(18-30)28-31-24-12-5-6-13-27(24)35-28)14-15-25(26)34-29(32)23-11-7-9-20-8-3-4-10-22(20)23/h3-17H,2H2,1H3/b21-16+ |
InChI Key |
BHNXLOFJVDMOCX-LTGZKZEYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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